2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide
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Overview
Description
2-BROMO-N-{3-[(E)-[(2,3-DIBROMO-5-ETHOXY-6-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is a complex organic compound characterized by the presence of multiple bromine atoms, an ethoxy group, and a hydroxyl group
Preparation Methods
The synthesis of 2-BROMO-N-{3-[(E)-[(2,3-DIBROMO-5-ETHOXY-6-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the bromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . The reaction conditions often involve room temperature and the use of solvents like dichloromethane. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups using reagents like potassium bromide and orthoperiodic acid.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
2-BROMO-N-{3-[(E)-[(2,3-DIBROMO-5-ETHOXY-6-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coupling reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple bromine atoms and functional groups allows it to interact with various biological molecules, leading to diverse effects.
Comparison with Similar Compounds
Similar compounds include other brominated benzamides and phenyl derivatives. Compared to these compounds, 2-BROMO-N-{3-[(E)-[(2,3-DIBROMO-5-ETHOXY-6-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is unique due to its specific combination of bromine atoms, ethoxy group, and hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
324532-36-7 |
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Molecular Formula |
C22H17Br3N2O3 |
Molecular Weight |
597.1 g/mol |
IUPAC Name |
2-bromo-N-[3-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C22H17Br3N2O3/c1-2-30-19-11-18(24)20(25)16(21(19)28)12-26-13-6-5-7-14(10-13)27-22(29)15-8-3-4-9-17(15)23/h3-12,28H,2H2,1H3,(H,27,29) |
InChI Key |
VRYCWJUFUPXXDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br)Br)Br |
Origin of Product |
United States |
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